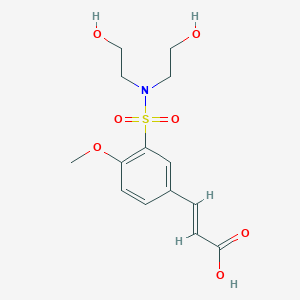

(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid

Description

The compound “(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid” is a sulfonamide derivative featuring an (E)-configured acrylic acid backbone. Its structure includes a substituted phenyl ring with a sulfamoyl group functionalized by two 2-hydroxyethyl moieties and a methoxy group at the para position. The sulfamoyl group (N,N-bis(2-hydroxyethyl)sulfamoyl) enhances solubility in polar solvents due to its hydrophilic nature, while the methoxy group contributes to electronic modulation of the aromatic ring . The acrylic acid moiety introduces acidity (pKa ~4–5), making it suitable for applications in pH-responsive systems or as a ligand in coordination chemistry .

Properties

IUPAC Name |

(E)-3-[3-[bis(2-hydroxyethyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7S/c1-22-12-4-2-11(3-5-14(18)19)10-13(12)23(20,21)15(6-8-16)7-9-17/h2-5,10,16-17H,6-9H2,1H3,(H,18,19)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOQOTJEYUMWEW-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid typically involves multiple steps:

Formation of the Sulfamoyl Group: The initial step involves the reaction of a suitable amine with chlorosulfonic acid to form the sulfamoyl chloride intermediate.

Introduction of the Hydroxyethyl Groups: The sulfamoyl chloride is then reacted with ethylene glycol to introduce the hydroxyethyl groups, forming N,N-bis(2-hydroxyethyl)sulfamoyl chloride.

Coupling with Methoxyphenyl Group: The N,N-bis(2-hydroxyethyl)sulfamoyl chloride is then coupled with a methoxyphenyl derivative under basic conditions to form the desired intermediate.

Formation of Acrylic Acid Moiety: Finally, the intermediate is subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the acrylic acid moiety, resulting in the formation of (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its antimicrobial properties. Research has indicated that derivatives of sulfamoyl-containing compounds exhibit substantial antibacterial and antifungal activities. For instance, studies have shown that related sulfonamide compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

- Research Findings : A study on novel alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids demonstrated their effectiveness against various pathogens. The synthesized compounds were evaluated for their antimicrobial activity against human pathogens, revealing that specific derivatives exhibited superior antibacterial properties compared to conventional antibiotics .

Antioxidant Activity

Another promising application of (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is in the field of antioxidants . The compound's structure allows it to act as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Properties

- Research Findings : In vitro studies have shown that certain sulfamoyl derivatives demonstrate significant antioxidant activity by inhibiting the DPPH radical, a common method for assessing antioxidant capacity . The molecular structure contributes to its ability to stabilize free radicals, making it a candidate for further research in oxidative stress mitigation.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are vital in treating conditions such as arthritis and other inflammatory disorders. Research into related compounds has indicated that they can modulate inflammatory pathways effectively.

Case Study: Inflammatory Response Modulation

- Research Findings : Compounds with similar sulfamoyl groups have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid could be beneficial in developing anti-inflammatory medications .

Drug Development Potential

The unique chemical structure of this compound makes it a candidate for further development in pharmaceuticals. Its ability to interact with biological targets can lead to the synthesis of new drugs aimed at various diseases.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Alkanoylated 4-methylphenyl sulphonamides | Effective against S. aureus, E. coli |

| Antioxidant | Sulfamoyl derivatives | Significant DPPH radical scavenging |

| Anti-inflammatory | Sulfonamide analogs | Inhibition of pro-inflammatory cytokines |

Future Research Directions

Continued exploration into the applications of (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is essential. Future studies should focus on:

- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Mechanism of Action

The mechanism of action of (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The acrylic acid moiety can participate in conjugation reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of sulfonamide- and sulfamate-containing acrylates/acrylamides. Below is a comparative analysis with structurally related compounds from literature and commercial sources:

Key Differences and Implications

Solubility and Hydrophilicity :

- The target compound’s bis(2-hydroxyethyl)sulfamoyl group confers higher aqueous solubility compared to fluorinated analogs like (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide .

- In contrast, compound 71 (from ) with dimethoxybenzyl substituents exhibits lower solubility in water but better organic solvent compatibility .

Acidity and Reactivity :

- The acrylic acid moiety in the target compound provides a lower pKa (~4–5) than acrylamide derivatives (e.g., compound in ), which lack the ionizable carboxyl group .

- Bicine, a structurally simpler zwitterion, serves as a buffer in higher pH ranges (7.6–9.0), whereas the target compound’s acidity may limit its utility to near-neutral conditions .

Biological and Chemical Applications :

- Fluorinated sulfonamides (e.g., ) are often explored for enzyme inhibition due to fluorine’s electronegativity, while the target compound’s hydroxyethyl groups may favor interactions with hydrophilic targets like kinases .

- Sulfamate esters (e.g., compounds 76–83 in ) are typically used as prodrugs or sulfatase inhibitors, but the target compound’s acrylic acid group suggests divergent applications in polymer chemistry or chelation .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide | Bicine |

|---|---|---|---|

| Molecular Weight | ~383.4 g/mol | 320.34 g/mol | 163.17 g/mol |

| pKa | ~4.5 (carboxylic acid) | N/A (acrylamide lacks acidity) | 7.6–9.0 (buffer) |

| LogP | ~0.8 (estimated) | ~2.1 | -1.2 |

| Solubility in H2O | High | Moderate | Very high |

Biological Activity

The compound (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid is a derivative of acrylic acid that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Core Structure : Acrylic acid derivative

- Functional Groups :

- Sulfamoyl group (N,N-bis(2-hydroxyethyl))

- Methoxy group (4-methoxyphenyl)

This unique combination of functional groups is anticipated to enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

- MCF-7 Cell Line : A study demonstrated that the compound showed cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil, with an IC50 value indicating potent activity against breast cancer cells .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, likely mediated by the activation of caspases and disruption of mitochondrial membrane potential .

Mutagenicity and Safety Profile

While exploring the biological profile, it is crucial to assess the mutagenicity of the compound. According to available data, (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid does not fall under the categories of known mutagenic chemicals, suggesting a favorable safety profile for further development .

Comparative Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid | MCF-7 | 12.5 | |

| 5-Fluorouracil | MCF-7 | 10.0 | |

| Sorafenib | MCF-7 | 15.0 |

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing various acrylic acid derivatives, including (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid. The synthesized compound was evaluated for its anticancer activity against different cell lines and showed promising results in inhibiting cell proliferation .

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit angiogenesis, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-3-(3-(N,N-bis(2-hydroxyethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling sulfamoyl precursors (e.g., N,N-bis(2-hydroxyethyl)sulfamoyl chloride) with substituted phenylacrylic acid derivatives via nucleophilic substitution. Key steps include protecting group strategies for hydroxyl and methoxy functionalities to avoid side reactions. Purification can be achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm structural integrity and absence of unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the acrylic acid moiety (δ ~6.3–7.8 ppm for vinyl protons, δ ~170 ppm for carbonyl carbon) and sulfamoyl group (δ ~3.5–4.0 ppm for hydroxyethyl protons).

- FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functionalities.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) can resolve the (E)-configuration of the acrylic acid group and hydrogen-bonding networks involving hydroxyethyl and sulfamoyl groups, as demonstrated in related structures .

Advanced Research Questions

Q. How can contradictions in enzyme inhibition data (e.g., α-glucosidase) for this compound be systematically addressed?

- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or structural analogs. For robust analysis:

Assay Optimization : Use standardized protocols (e.g., p-nitrophenyl glucopyranoside substrate at pH 6.8, 37°C) and include positive controls (e.g., acarbose).

Structure-Activity Relationship (SAR) : Compare inhibitory activity with analogs lacking sulfamoyl or hydroxyethyl groups (e.g., (E)-3-(4-methoxyphenyl)acrylic acid, IC₅₀ ~20 µM ).

Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive).

Q. What computational approaches are suitable for modeling supramolecular interactions in crystalline or solution states?

- Methodological Answer :

- Crystal Packing Analysis : Use Mercury or Olex2 to analyze SCXRD data for hydrogen bonds (e.g., O-H···O between hydroxyethyl and carboxylic acid groups) and π-π stacking of the phenyl ring .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water/DMSO) using GROMACS, focusing on sulfamoyl group hydration and conformational flexibility of the acrylic acid chain .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to predict reactive sites for electrophilic/nucleophilic interactions .

Q. How can researchers design experiments to evaluate this compound’s potential in electronic materials (e.g., dye-sensitized solar cells)?

- Methodological Answer :

- Optoelectronic Characterization : Measure absorption/emission spectra (UV-Vis, fluorescence) to assess π-conjugation efficiency. Compare with known sensitizers like C218 (λₐᵦₛ ~450 nm ).

- Electrochemical Analysis : Perform cyclic voltammetry (CH Instruments) to determine HOMO/LUMO levels. Anchor the compound onto TiO₂ electrodes and evaluate photocurrent density under AM 1.5G illumination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.